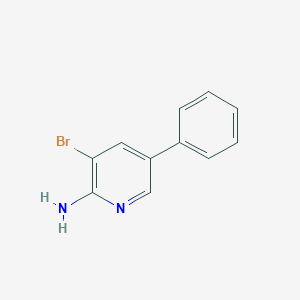

2-Amino-3-bromo-5-phenylpyridine

描述

Structure

3D Structure

属性

IUPAC Name |

3-bromo-5-phenylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c12-10-6-9(7-14-11(10)13)8-4-2-1-3-5-8/h1-7H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAZYIWJKSVYWFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(N=C2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80391281 | |

| Record name | 2-Amino-3-bromo-5-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107351-80-4 | |

| Record name | 2-Amino-3-bromo-5-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-3-bromo-5-phenylpyridine: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-bromo-5-phenylpyridine is a heterocyclic organic compound that serves as a crucial building block in the synthesis of complex molecular architectures, particularly in the realm of medicinal chemistry. Its unique trifunctionalized pyridine core, featuring an amino group, a bromine atom, and a phenyl group, offers multiple reaction sites for chemical modification. This strategic arrangement of functional groups makes it a valuable intermediate in the development of novel therapeutic agents, especially in the area of kinase inhibitors for oncology. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound in drug discovery and development.

Physicochemical Properties

This compound is a solid at room temperature with a melting point in the range of 113-116°C.[1] It is soluble in various organic solvents.

| Property | Value | Reference |

| CAS Number | 107351-80-4 | [1] |

| Molecular Formula | C₁₁H₉BrN₂ | |

| Molecular Weight | 249.11 g/mol | [1] |

| Melting Point | 113-116 °C | [1] |

Synthesis and Reactivity

The synthesis of this compound can be achieved through a multi-step process, often starting from simpler pyridine derivatives. A representative synthetic approach involves the bromination of a corresponding aminopyridine precursor.

Representative Synthetic Workflow

Caption: A logical workflow for the synthesis of this compound.

The bromine atom at the 3-position and the amino group at the 2-position are key reactive sites. The bromine atom is particularly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of a wide variety of aryl and heteroaryl substituents. The amino group can participate in cyclization reactions to form fused heterocyclic systems.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The 2-amino-3-bromo-5-arylpyridine scaffold is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. By utilizing the reactive handles of this compound, medicinal chemists can synthesize libraries of compounds to probe the structure-activity relationships of various kinase targets.

A prominent example of the utility of this scaffold is in the synthesis of pyrido[2,3-d]pyrimidine derivatives, which are known to exhibit potent inhibitory activity against a range of kinases.

Representative Signaling Pathway Targeted by Derivatives

Caption: Inhibition of the EGFR signaling pathway by a derivative of the core scaffold.

Quantitative Data on Biologically Active Derivatives

The following table summarizes the in vitro biological activity of representative pyrido[2,3-d]pyrimidine derivatives, which can be conceptually synthesized from the 2-amino-3-bromo-5-arylpyridine scaffold.

| Compound ID | Target/Cell Line | IC₅₀ (µM) | Reference |

| Derivative 1 | MCF-7 (Breast Cancer) | 3.98 | [2] |

| Derivative 1 | EGFR (Wild Type) | 0.093 | [2] |

| Derivative 1 | EGFR (T790M Mutant) | 0.174 | [2] |

| Derivative 2 | MCF-7 (Breast Cancer) | 17.52 | [2] |

| Derivative 2 | EGFR (Wild Type) | 0.212 | [2] |

| Derivative 7 | HeLa (Cervical Cancer) | 9.72 | [2] |

Experimental Protocols

Representative Synthesis of a 2-Amino-5-bromopyridine Precursor

This protocol describes the synthesis of 2-amino-5-bromopyridine, a key intermediate in the synthesis of the title compound.

Materials:

-

2-Aminopyridine

-

Phenyltrimethylammonium tribromide

-

Chloroform

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Benzene

Procedure:

-

In a 1L three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 9.4g (0.1 mol) of 2-aminopyridine, 37.6g (0.1 mol) of phenyltrimethylammonium tribromide, and 300ml of chloroform.

-

Stir the mixture at 25°C for 2 hours.

-

Wash the reaction mixture with 40ml of saturated sodium chloride solution.

-

Separate the organic layer and wash it 2-3 times with 20ml of water.

-

Dry the organic phase with anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain an oil.

-

Cool the oil with ice water and add water to precipitate a solid.

-

Recrystallize the crude product from benzene, filter, and dry to obtain the final product.

Suzuki-Miyaura Coupling of a 3-Bromo-2-aminopyridine Derivative

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 3-bromo-2-aminopyridine derivative with an arylboronic acid.

Materials:

-

3-Bromo-2-aminopyridine derivative (e.g., this compound)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., Dimethoxyethane)

Procedure:

-

In a reaction vessel, combine the 3-bromo-2-aminopyridine derivative (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0 eq).

-

Add the palladium catalyst (0.03-0.05 eq).

-

Seal the vessel and create an inert atmosphere by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to 80-90°C with stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Conclusion

This compound is a highly versatile and valuable chemical intermediate for the synthesis of biologically active molecules. Its strategic functionalization allows for the efficient construction of diverse chemical libraries, particularly for the discovery of novel kinase inhibitors. The synthetic protocols and reactivity patterns outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage the potential of this important building block in their quest for new and improved therapeutics.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-3-bromo-5-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-Amino-3-bromo-5-phenylpyridine, a valuable substituted pyridine derivative for pharmaceutical and materials science research. The guide details the selection of starting materials, outlines key experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.

Overview of Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step process. This strategy involves the initial synthesis of a key intermediate, 2-amino-3,5-dibromopyridine, followed by a regioselective Suzuki-Miyaura cross-coupling reaction to introduce the phenyl group at the 5-position. This approach offers a modular and controllable route to the target compound.

Synthesis of the Key Intermediate: 2-Amino-3,5-dibromopyridine

The primary starting material for the synthesis of the target molecule is 2-aminopyridine, which is readily available and cost-effective. The first step involves the dibromination of 2-aminopyridine to yield 2-amino-3,5-dibromopyridine. This intermediate is crucial as it sets the stage for the selective introduction of the phenyl group.

Experimental Protocol: Bromination of 2-Aminopyridine

A common and effective method for the bromination of 2-aminopyridine utilizes N-Bromosuccinimide (NBS) as the brominating agent. The reaction can be controlled to favor the formation of the dibrominated product.

Materials and Reagents:

-

2-Aminopyridine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN) or other suitable solvent

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) in acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (2.0-2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 2-amino-3,5-dibromopyridine.

Quantitative Data for Bromination

| Parameter | Value | Reference |

| Starting Material | 2-Aminopyridine | [1] |

| Brominating Agent | N-Bromosuccinimide (NBS) | [1] |

| Solvent | Acetonitrile | [1] |

| Yield | Variable, often a major byproduct | [1] |

| Purity | Achieved through chromatography |

Regioselective Synthesis of this compound via Suzuki-Miyaura Coupling

The second and final step is a regioselective Suzuki-Miyaura cross-coupling reaction between 2-amino-3,5-dibromopyridine and phenylboronic acid. The key to this synthesis is achieving high selectivity for the reaction at the C5-position over the C3-position. The reactivity of the C-Br bonds in dihalopyridines can be influenced by electronic and steric factors, as well as the choice of catalyst and ligands. Generally, the C5-position in 3,5-dihalopyridines is more sterically accessible and can be favored for coupling.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

The following protocol is a representative procedure for the regioselective Suzuki-Miyaura coupling, which may require optimization based on laboratory-specific conditions and desired outcomes. The choice of a palladium catalyst with a bulky phosphine ligand or an N-heterocyclic carbene (NHC) ligand is often crucial for achieving high regioselectivity.

Materials and Reagents:

-

2-Amino-3,5-dibromopyridine

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a Pd-NHC complex)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water, DMF, or toluene)

-

Inert gas (Argon or Nitrogen)

-

Ethyl acetate (EtOAc)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a Schlenk flask, add 2-amino-3,5-dibromopyridine (1.0 eq), phenylboronic acid (1.1-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and quench with a saturated solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to isolate this compound.

Quantitative Data for Suzuki-Miyaura Coupling

| Parameter | Value | Reference |

| Starting Material | 2-Amino-3,5-dibromopyridine | |

| Coupling Partner | Phenylboronic acid | [2] |

| Catalyst | Pd(PPh₃)₄ or other Pd catalysts | [2] |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | [2] |

| Solvent | 1,4-Dioxane/Water, DMF, Toluene | [2] |

| Yield | Moderate to good (requires optimization) | [2] |

| Regioselectivity | C5-arylation favored |

Visualizing the Synthetic Pathway

The following diagrams illustrate the key synthetic transformations and the logical workflow of the experimental procedures.

References

The Ascendant Trajectory of Phenylpyridine Derivatives: A New Frontier in Biological Activity

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The phenylpyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth exploration of the burgeoning potential of novel phenylpyridine derivatives across key therapeutic areas: oncology, inflammation, infectious diseases, and neurodegenerative disorders. Through a comprehensive review of recent findings, this document offers structured data, detailed experimental methodologies, and visual representations of molecular pathways to empower researchers in the pursuit of next-generation therapeutics.

Anticancer Activity: Targeting the Machinery of Malignancy

Phenylpyridine derivatives have shown significant promise as anticancer agents, primarily by disrupting fundamental cellular processes such as cell division and proliferation. Key mechanisms of action include the inhibition of tubulin polymerization and the modulation of cyclin-dependent kinases (CDKs).

Inhibition of Tubulin Polymerization

A notable class of diarylpyridine derivatives functions as tubulin polymerization inhibitors, binding to the colchicine-binding site on β-tubulin. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Quantitative Data: Anticancer Activity of Phenylpyridine Derivatives

| Compound ID | Target | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Diarylpyridine 10t | Tubulin Polymerization | MCF-7 | 0.8 | Combretastatin A-4 | - |

| Phenylpyridine-urea 7i | Not Specified | A549 | 1.53 ± 0.46 | Doxorubicin | - |

| HCT-116 | 1.11 ± 0.34 | ||||

| PC-3 | 1.98 ± 1.27 | ||||

| Pyrazolo[3,4-b]pyridine 9a | CDK2 | - | 1.630 ± 0.009 | Ribociclib | - |

| Antiproliferative | HCT-116 | - | Doxorubicin | - | |

| MCF-7 | - |

Note: IC50 values are presented as reported in the literature. Direct comparison may be limited by variations in experimental conditions.

Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This assay monitors the assembly of purified tubulin into microtubules in the presence of a fluorescent reporter that preferentially binds to polymerized microtubules.

-

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

Guanosine-5'-triphosphate (GTP)

-

Glycerol

-

Fluorescent reporter (e.g., DAPI)

-

Test phenylpyridine derivatives and control compounds (e.g., Nocodazole as inhibitor, Paclitaxel as enhancer)

-

96-well, black, flat-bottom microplate

-

Fluorescence microplate reader with temperature control

-

-

Procedure:

-

Prepare a 2 mg/mL tubulin reaction mix on ice in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.

-

Prepare serial dilutions of the test compounds and controls.

-

Add 5 µL of the test compound, controls, or vehicle to the appropriate wells of a pre-warmed 96-well plate.

-

Initiate polymerization by adding 45 µL of the ice-cold tubulin reaction mix to each well.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure fluorescence intensity every 60 seconds for 60 minutes.

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

Calculate the rate and extent of polymerization to determine the inhibitory or enhancing effects of the compounds.

-

Signaling Pathway: Disruption of Microtubule Dynamics

Disruption of microtubule dynamics by phenylpyridine derivatives.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Certain pyrazolo[3,4-b]pyridine derivatives, which incorporate the 3-phenylpyridine scaffold, have been identified as potent inhibitors of CDK2. CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and prevent cancer cell proliferation.

Experimental Protocol: Cell Viability (MTT) Assay

This colorimetric assay assesses the cytotoxic effects of compounds on cancer cell lines by measuring the metabolic activity of viable cells.

-

Materials:

-

Cancer cell lines (e.g., HCT-116, MCF-7)

-

Complete cell culture medium

-

Test phenylpyridine derivatives and control drug (e.g., Doxorubicin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well, flat-bottom, sterile microplates

-

Microplate reader

-

-

Procedure:

-

Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds and controls in cell culture medium.

-

Replace the old medium with the medium containing the test compounds or controls.

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 values.

-

Experimental Workflow: CDK2 Inhibitor Characterization

Workflow for characterizing CDK2 inhibitors.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Phenylpyridine derivatives have demonstrated significant anti-inflammatory properties through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).

Cyclooxygenase (COX) Inhibition

Certain 3-phenylpyridine derivatives have been investigated as selective inhibitors of COX-2. This selectivity is a key therapeutic strategy for mitigating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Data: Anti-inflammatory Activity of Phenylpyridine Derivatives

| Compound ID | Target | IC50 (µM) |

| Phenylpyridine-2-ylguanidine 5b | TNF-α overproduction | Active in vivo |

| 2-aminodihydroquinazoline 12 | TNF-α overproduction | Active at 5 mg/kg (ip) in mice |

Experimental Protocol: COX-1/COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the production of prostaglandins by COX enzymes.

-

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test phenylpyridine derivatives and control inhibitor

-

Reaction buffer

-

Prostaglandin detection kit

-

-

Procedure:

-

Pre-incubate the COX enzymes with various concentrations of the test compounds or a control inhibitor.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate at 37°C for a specific period.

-

Stop the reaction and measure the amount of prostaglandin produced using a detection kit.

-

Calculate the percent inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

-

Inhibition of TNF-α Overproduction

Phenylpyridine-2-ylguanidines have been identified as novel inhibitors of the overproduction of pro-inflammatory cytokines, including TNF-α and IL-1β.

Signaling Pathway: TNF-α Signaling and Inhibition

Whitepaper: Unlocking Novel Chemical Scaffolds: A Technical Guide to the Derivatization of 2-Amino-3-bromo-5-phenylpyridine

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-3-bromo-5-phenylpyridine is a versatile heterocyclic compound that serves as a powerful starting scaffold for the synthesis of novel derivatives with significant potential in medicinal chemistry and materials science. Its strategic arrangement of a nucleophilic amino group, a readily displaceable bromine atom, and a phenyl moiety offers multiple avenues for chemical modification. This guide provides an in-depth exploration of the synthetic strategies available for derivatizing this core structure, focusing on robust and widely applicable palladium-catalyzed cross-coupling reactions and modifications of the amino group. Detailed experimental protocols, quantitative data tables for potential derivatives, and visual diagrams of reaction mechanisms and workflows are presented to equip researchers with the necessary tools to expand their chemical libraries and accelerate drug discovery programs.

The Synthetic Potential of the Core Scaffold

The reactivity of this compound is primarily dictated by two key functional groups:

-

The 3-Bromo Position: The bromine atom is an excellent leaving group, making the C3 position of the pyridine ring susceptible to a variety of palladium-catalyzed cross-coupling reactions. This site is ideal for introducing carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, allowing for the construction of complex molecular architectures.[1]

-

The 2-Amino Group: The amino group is nucleophilic and can readily participate in reactions such as acylation, sulfonylation, and alkylation. These modifications are crucial for modulating the physicochemical properties of the final compounds, including solubility, polarity, and hydrogen bonding capacity.[1][2]

This dual reactivity allows for a combinatorial approach to synthesis, enabling the creation of large and diverse libraries of novel compounds from a single, advanced intermediate.

Key Synthetic Strategies and Methodologies

The most effective strategies for derivatization involve palladium-catalyzed cross-coupling reactions at the C3 position. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly noteworthy for their reliability, functional group tolerance, and broad substrate scope.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or ester.[3] This reaction is fundamental for synthesizing biaryl and heteroaryl structures, which are prevalent scaffolds in many pharmaceutical agents.[4][5]

References

Theoretical Reactivity Prediction of 2-Amino-3-bromo-5-phenylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyridines are fundamental scaffolds in medicinal chemistry and materials science. Among them, 2-amino-3-bromo-5-phenylpyridine stands out as a versatile intermediate, offering multiple reactive sites for the synthesis of complex molecular architectures. This technical guide provides a comprehensive theoretical framework for predicting the reactivity of this compound using computational chemistry methods. We delve into global and local reactivity descriptors derived from Density Functional Theory (DFT), including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Fukui functions. By analyzing these parameters, we can anticipate the molecule's behavior in various chemical reactions, guiding the design of synthetic routes and the development of novel derivatives with desired properties. This document also outlines generalized experimental protocols for key synthetic transformations, such as palladium-catalyzed cross-coupling reactions, based on established procedures for analogous compounds.

Introduction

This compound is a heterocyclic compound of significant interest in organic synthesis. Its structure incorporates three key functional groups that dictate its chemical behavior: a nucleophilic amino group, a bromine atom amenable to cross-coupling reactions, and a phenyl substituent that influences the electronic properties of the pyridine ring. The strategic placement of these groups offers a rich platform for molecular derivatization, making it a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2][3]

Understanding the intrinsic reactivity of this compound is crucial for efficiently harnessing its synthetic potential. Computational chemistry provides a powerful toolkit for this purpose, enabling the prediction of reaction sites and the elucidation of reaction mechanisms at the molecular level.[4] This guide focuses on the application of Density Functional Theory (DFT) to forecast the reactivity of the title compound.

Theoretical Background and Computational Methodology

The reactivity of a molecule can be rationalized through a set of theoretical descriptors that quantify its electronic properties. DFT has emerged as a robust method for calculating these descriptors with a good balance between accuracy and computational cost.[5]

Density Functional Theory (DFT)

DFT calculations are based on the principle that the ground-state electronic energy of a molecule is a functional of the electron density.[4] By solving the Kohn-Sham equations, we can obtain the optimized molecular geometry, electronic energy, and other key properties. For a molecule like this compound, a common and reliable approach involves using the B3LYP functional with a 6-311++G(d,p) basis set to account for electron correlation and polarization effects.

Frontier Molecular Orbitals (FMOs)

According to Frontier Molecular Orbital theory, the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[6] The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a smaller gap suggests higher reactivity.[7]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule.[8][9] It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Red regions, characterized by negative potential, are electron-rich and susceptible to electrophilic attack, while blue regions, with positive potential, are electron-poor and prone to nucleophilic attack.[8]

Fukui Functions

The Fukui function, f(r), is a local reactivity descriptor that quantifies the change in electron density at a specific point in a molecule when an electron is added or removed.[6] Condensed Fukui functions, which are associated with individual atoms, are particularly useful for predicting site selectivity in chemical reactions:

-

f+ : Indicates the propensity of a site for nucleophilic attack.

-

f- : Indicates the propensity of a site for electrophilic attack.

-

f0 : Indicates the propensity of a site for radical attack.

The workflow for a theoretical reactivity prediction of this compound is illustrated in the following diagram:

Caption: Computational workflow for reactivity prediction.

Predicted Reactivity Analysis

While a dedicated computational study on this compound is not available in the literature, we can predict its reactivity based on the known effects of its constituent functional groups and data from similar molecules. The following tables present hypothetical but realistic quantitative data to illustrate the expected outcomes of a DFT analysis.

Global Reactivity Descriptors

Global reactivity descriptors provide insight into the overall reactivity and stability of the molecule.

| Descriptor | Symbol | Hypothetical Value | Interpretation |

| HOMO Energy | EHOMO | -5.8 eV | Electron-donating ability (nucleophilicity) |

| LUMO Energy | ELUMO | -1.2 eV | Electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | ΔE | 4.6 eV | Chemical reactivity and kinetic stability |

| Ionization Potential | IP | 5.8 eV | Energy required to remove an electron |

| Electron Affinity | EA | 1.2 eV | Energy released upon gaining an electron |

| Electronegativity | χ | 3.5 | Tendency to attract electrons |

| Chemical Hardness | η | 2.3 | Resistance to change in electron distribution |

| Global Softness | S | 0.217 | Reciprocal of hardness, indicates high reactivity |

| Electrophilicity Index | ω | 2.68 | Global electrophilic nature of the molecule |

Table 1: Hypothetical Global Reactivity Descriptors for this compound.

The relatively small HOMO-LUMO gap suggests that this compound is a moderately reactive molecule.

Local Reactivity Analysis (Site Selectivity)

Local reactivity descriptors are essential for identifying the specific atoms or regions of a molecule that are most likely to participate in a chemical reaction.

The MEP map of this compound is expected to show the following features:

-

Negative Potential (Red/Yellow): Concentrated around the nitrogen atom of the pyridine ring and the nitrogen atom of the amino group, indicating these are the most likely sites for electrophilic attack.

-

Positive Potential (Blue): Located around the hydrogen atoms of the amino group, suggesting their susceptibility to nucleophilic attack or their role as hydrogen bond donors.

-

Slightly Positive/Neutral Potential (Green): The region around the C-Br bond, with the bromine atom being slightly negative and the carbon atom slightly positive, indicating the polarity of this bond and its susceptibility to oxidative addition in cross-coupling reactions.

Caption: Logical relationship between MEP and reactivity.

Condensed Fukui functions and Mulliken atomic charges provide a quantitative measure of the reactivity of each atom in the molecule.

| Atom | Mulliken Charge (Hypothetical) | f+ (Hypothetical) | f- (Hypothetical) | f0 (Hypothetical) | Predicted Reactivity |

| N1 | -0.65 | 0.08 | 0.18 | 0.13 | Prone to electrophilic attack due to high negative charge and f- value. |

| C2 | 0.30 | 0.05 | 0.10 | 0.075 | Attached to the amino group. |

| N(NH2) | -0.70 | 0.06 | 0.20 | 0.13 | Highly nucleophilic, prone to electrophilic attack. |

| C3 | -0.10 | 0.15 | 0.04 | 0.095 | Site for nucleophilic attack, activated by the adjacent bromine atom. |

| Br | -0.05 | 0.03 | 0.02 | 0.025 | Good leaving group in cross-coupling reactions. |

| C4 | 0.05 | 0.12 | 0.09 | 0.105 | Potential site for electrophilic substitution. |

| C5 | -0.08 | 0.07 | 0.11 | 0.09 | Attached to the phenyl group. |

| C6 | 0.15 | 0.10 | 0.07 | 0.085 | Potential site for electrophilic substitution. |

Table 2: Hypothetical Mulliken Charges and Condensed Fukui Functions for this compound.

Based on this analysis, the pyridine nitrogen (N1) and the amino group nitrogen are the most probable sites for electrophilic attack. The carbon atom bearing the bromine (C3) is the most likely site for nucleophilic attack or for oxidative addition in palladium-catalyzed reactions.

Potential Synthetic Applications and Experimental Protocols

The predicted reactivity of this compound makes it a valuable substrate for a variety of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

This reaction is used to form carbon-carbon bonds by coupling the bromopyridine with a boronic acid or ester. The C3 position is the expected site of coupling.

Generalized Experimental Protocol:

-

To a reaction vessel under an inert atmosphere, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ (2.0 eq.).

-

Add a suitable solvent system, typically a mixture of toluene and water.

-

Heat the mixture with vigorous stirring at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Sonogashira Coupling

This reaction couples the bromopyridine with a terminal alkyne to form a C(sp²)-C(sp) bond.

Generalized Experimental Protocol:

-

To a reaction vessel under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 eq.), and a copper(I) co-catalyst like CuI (0.06 eq.).

-

Add a suitable solvent such as anhydrous DMF and a base like Et₃N (2.0 eq.).

-

Add the terminal alkyne (1.2 eq.) via syringe and stir the mixture at room temperature for 30 minutes.

-

Heat the mixture to 80-100 °C and stir for 3-5 hours, monitoring progress by TLC or LC-MS.[10]

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[10]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[10]

-

Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

This reaction forms a new carbon-nitrogen bond by coupling the bromopyridine with an amine.

Generalized Experimental Protocol:

-

To an oven-dried reaction vessel under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq.), a suitable phosphine ligand like BINAP (0.04 eq.), and a strong base such as NaOt-Bu (1.4 eq.).

-

Add the amine (1.2 eq.) and an anhydrous solvent like toluene.

-

Heat the mixture with vigorous stirring at 80-110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Conclusion

The theoretical reactivity prediction of this compound using DFT methods provides invaluable insights for synthetic chemists. The analysis of global and local reactivity descriptors suggests that the molecule is moderately reactive, with distinct sites for electrophilic and nucleophilic attack. The pyridine nitrogen and the exocyclic amino group are predicted to be the most nucleophilic centers, while the carbon atom attached to the bromine is the primary site for nucleophilic substitution and cross-coupling reactions. This predictive framework, combined with the provided generalized experimental protocols, serves as a robust guide for the strategic design and execution of synthetic routes to novel and complex molecules derived from this versatile building block. Further experimental and computational studies are encouraged to validate and refine these predictions, paving the way for new discoveries in drug development and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fukui function - Wikipedia [en.wikipedia.org]

- 7. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 2-Amino-3-bromo-5-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2-Amino-3-bromo-5-phenylpyridine with various arylboronic acids. This reaction is a powerful tool for the synthesis of complex biaryl and hetero-biaryl structures, which are significant scaffolds in medicinal chemistry and materials science.[1]

Introduction

The Suzuki-Miyaura coupling is a versatile and widely utilized cross-coupling reaction in organic synthesis, enabling the formation of carbon-carbon bonds.[2] It typically involves the reaction of an organoboron compound, such as a boronic acid, with a halide or triflate in the presence of a palladium catalyst and a base.[2][3] The reaction is favored for its mild conditions, tolerance to a wide range of functional groups, and the commercial availability of diverse boronic acids.

For substrates like this compound, which contain potentially coordinating amino and pyridine functional groups, careful optimization of reaction conditions is essential to prevent catalyst inhibition and achieve high yields.[4] These notes provide recommended protocols and expected outcomes based on closely related analogs.

Data Presentation

While specific yield data for the Suzuki cross-coupling of this compound is not extensively published, the following table summarizes the yields obtained from the reaction of a structurally analogous substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[5] This data serves as a strong indicator of the expected yields under similar conditions.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-Amino-3,5-diphenylpyridine | ~85% |

| 2 | 4-Methylphenylboronic acid | 2-Amino-5-phenyl-3-(p-tolyl)pyridine | ~82% |

| 3 | 4-Methoxyphenylboronic acid | 2-Amino-3-(4-methoxyphenyl)-5-phenylpyridine | ~88% |

| 4 | 4-Chlorophenylboronic acid | 2-Amino-3-(4-chlorophenyl)-5-phenylpyridine | ~78% |

| 5 | 4-Fluorophenylboronic acid | 2-Amino-3-(4-fluorophenyl)-5-phenylpyridine | ~80% |

Yields are based on the coupling of 5-bromo-2-methylpyridin-3-amine with the corresponding arylboronic acid and are intended as a reference.[5] Actual yields with this compound may vary.

Experimental Protocols

Two detailed protocols are provided: a conventional heating method and a microwave-assisted method, which can significantly reduce reaction times.[4]

Protocol 1: Conventional Heating Method

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium phosphate (K₃PO₄) (2.0 eq)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Round-bottom flask or reaction vial

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).[4]

-

Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[4]

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[4]

-

Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of this compound).[4][5]

-

Stir the reaction mixture at 85-95 °C under the inert atmosphere.[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[4]

-

Upon completion, cool the reaction mixture to room temperature.[4]

-

Dilute the mixture with ethyl acetate and wash with water and brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4]

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[4]

Protocol 2: Microwave-Assisted Method

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.05 eq)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

-

Solvent such as 1,4-dioxane/water (4:1), DMF, or ethanol/water

-

Microwave vial with a stir bar

-

Microwave reactor

Procedure:

-

In a microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and the base (2.0 eq).[4]

-

Add the palladium catalyst.[4]

-

Add the chosen solvent system to the vial.[4]

-

Seal the vial with a cap.[4]

-

Place the vial in the microwave reactor.[4]

-

Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[4]

-

After the reaction is complete, cool the vial to room temperature.[4]

-

Work-up and purify the product as described in the conventional heating protocol.[4]

Mandatory Visualizations

Caption: Suzuki-Miyaura Catalytic Cycle.

Caption: General Experimental Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sonogashira Coupling of 2-Amino-3-bromo-5-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is widely employed in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and tolerance of a broad range of functional groups.[1][2][3] Pyridine derivatives are crucial structural motifs in many biologically active compounds, making the functionalization of substituted pyridines, such as 2-Amino-3-bromo-5-phenylpyridine, via Sonogashira coupling a subject of significant interest for medicinal chemistry and drug development.[1][4] The resulting 2-amino-3-alkynylpyridine products serve as important precursors for the synthesis of various heterocyclic compounds, including indole and quinoline derivatives.[4][5]

Reaction Principle

The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper catalysts. The generally accepted mechanism consists of two interconnected cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl halide. Simultaneously, in the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. This acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.

Optimized Reaction Conditions

Based on studies of structurally similar 2-amino-3-bromopyridines, a set of optimized reaction conditions has been established to achieve high yields of the desired 2-amino-3-alkynylpyridine products.[4][5][6] The following table summarizes these conditions and the corresponding yields for the coupling of various 2-amino-3-bromopyridines with a range of terminal alkynes. These parameters provide a robust starting point for the Sonogashira coupling of this compound.

| Entry | Aryl Bromide Substrate | Alkyne Substrate | Pd Catalyst (mol%) | Ligand (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 |

| 2 | 2-Amino-3-bromopyridine | 4-Methoxyphenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 95 |

| 3 | 2-Amino-3-bromopyridine | 4-Chlorophenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 92 |

| 4 | 2-Amino-3-bromopyridine | 3-Ethynylthiophene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 90 |

| 5 | 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 93 |

| 6 | 2-Amino-3-bromo-5-methylpyridine | 4-Methoxyphenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 91 |

| 7 | 2-Amino-3-bromo-5-methylpyridine | Cyclopropylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 88 |

| 8 | 2-Amino-3-bromo-5-methylpyridine | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85 |

Data summarized from Zhu, Q., et al. (2017).[4][5][6]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Sonogashira coupling of this compound with a terminal alkyne, based on established procedures for similar substrates.[4][5]

Materials and Reagents:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene)

-

Palladium(II) trifluoroacetate (Pd(CF₃COO)₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

General Experimental Workflow:

Caption: General experimental workflow for Sonogashira coupling.

Detailed Procedure:

-

Reaction Setup: To a dry 10 mL round-bottomed flask equipped with a magnetic stir bar, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).[4][5]

-

The flask is then evacuated and backfilled with an inert gas (e.g., nitrogen or argon). This cycle should be repeated three times.

-

Add 2.0 mL of anhydrous DMF to the flask and stir the mixture for 30 minutes at room temperature.[4][5]

-

Addition of Reactants: To the stirred solution, add this compound (0.5 mmol, 1.0 eq) and the terminal alkyne (0.6 mmol, 1.2 eq), followed by triethylamine (1 mL).[4][5]

-

Reaction: The reaction mixture is then heated to 100°C and stirred for 3 hours.[4][5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by TLC), the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 2-amino-3-alkynyl-5-phenylpyridine.

-

Characterization: The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[5][6]

Catalytic Cycle Diagram

The following diagram illustrates the key steps in the catalytic cycle of the Sonogashira coupling reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. scirp.org [scirp.org]

- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 6. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Amino-3-bromo-5-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Buchwald-Hartwig amination of 2-Amino-3-bromo-5-phenylpyridine. This versatile cross-coupling reaction is a powerful method for the synthesis of N-substituted 2,3-diamino-5-phenylpyridine derivatives, which are valuable intermediates in medicinal chemistry and drug development. The protocols herein are based on established methodologies for structurally similar haloaminopyridines and serve as a robust starting point for reaction optimization. This guide includes tabulated data for representative reaction conditions, detailed step-by-step procedures, and visualizations of the experimental workflow and catalytic cycle to facilitate successful execution.

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, facilitating the formation of carbon-nitrogen (C-N) bonds through the palladium-catalyzed cross-coupling of amines with aryl or heteroaryl halides.[1][2] This reaction has gained widespread use due to its broad substrate scope, tolerance of various functional groups, and generally milder conditions compared to classical methods.[1] The synthesis of substituted aminopyridines is of particular interest as this scaffold is a key structural motif in a multitude of biologically active compounds and pharmaceutical agents.

The target substrate, this compound, possesses multiple reactive sites, making chemoselective C-N bond formation at the C3 position a key objective. The presence of the free amino group at the C2 position can potentially influence the catalytic cycle, necessitating careful optimization of reaction parameters to achieve high yields and purity of the desired N3-substituted product.

Reaction Principle

The Buchwald-Hartwig amination of this compound proceeds via a palladium-catalyzed cycle. The generally accepted mechanism involves the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The final step is the reductive elimination of the desired N-substituted 2,3-diamino-5-phenylpyridine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]

The choice of palladium precursor, phosphine ligand, base, and solvent is critical for the success of the reaction and must be tailored to the specific amine being coupled.[2]

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of bromopyridine derivatives with various classes of amines. While specific data for this compound is not extensively reported, these conditions for analogous substrates provide a strong foundation for optimization.

Table 1: Representative Conditions for Coupling with Primary Aliphatic Amines

| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield |

| n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 80-100 | 6-12 | Good to High |

| Cyclohexylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (1.5) | THF | 70-90 | 8-18 | Good |

| Benzylamine | Pd(OAc)₂ (2) | cataCXium A (4) | K₂CO₃ (2.0) | t-BuOH | 90-110 | 12-24 | Moderate to Good |

Table 2: Representative Conditions for Coupling with Secondary Aliphatic Amines

| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield |

| Morpholine | Pd₂(dba)₃ (1.5) | RuPhos (3) | LiHMDS (1.4) | Dioxane | 100 | 12-16 | High |

| Piperidine | Pd(OAc)₂ (2) | DavePhos (4) | K₃PO₄ (2.0) | Toluene | 100-110 | 10-20 | Good to High |

| Diethylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 90-110 | 8-16 | Good |

Table 3: Representative Conditions for Coupling with Arylamines

| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield |

| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-24 | Good to Excellent |

| 4-Methoxyaniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 8-16 | High |

| 2-Methylaniline | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 12-24 | Good |

Experimental Protocols

Important Safety Note: Palladium catalysts, phosphine ligands, and strong bases are often air and moisture sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen). Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: General Procedure for Coupling with Primary and Secondary Amines

This protocol provides a general starting point for the amination of this compound with non-volatile primary and secondary amines.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2-1.5 equiv)

-

Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., RuPhos, XPhos, 2-4 mol%)

-

Base (e.g., NaOtBu, LiHMDS, K₃PO₄, 1.4-2.0 equiv)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound, the palladium precursor, the phosphine ligand, and the base under an inert atmosphere.

-

Inerting: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Reagent Addition: Add the anhydrous solvent via syringe, followed by the amine coupling partner.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 2,3-diamino-5-phenylpyridine.

Protocol 2: Procedure for Coupling with Volatile Amines

This protocol is adapted for use with volatile amines and requires a sealed reaction vessel to prevent the escape of the amine.[4]

Materials:

-

This compound (1.0 equiv)

-

Volatile amine (e.g., dimethylamine, 2.0 M solution in THF, 1.5-2.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

1,3-Bis(diphenylphosphino)propane (dppp) (4 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 equiv)

-

Anhydrous toluene

-

Sealable reaction tube

Procedure:

-

Reaction Setup: In a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, Pd(OAc)₂, and dppp.

-

Inerting: Evacuate and backfill the tube with an inert gas.

-

Solvent and Reagent Addition: Add anhydrous toluene, followed by the solution of the volatile amine.

-

Reaction: Tightly seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by LC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Follow steps 7-9 from Protocol 1 to isolate and purify the product.

Mandatory Visualizations

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes for 2-Amino-3-bromo-5-phenylpyridine: A Versatile Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-bromo-5-phenylpyridine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its strategic trifunctionalization, featuring an amino group, a bromo substituent, and a phenyl ring on a pyridine core, offers a versatile platform for the synthesis of complex molecular architectures. The nucleophilic amino group can be a handle for building fused heterocyclic systems, while the bromine atom is an ideal site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse functionalities to explore structure-activity relationships (SAR) in the development of novel therapeutic agents.

Derivatives of 2-aminopyridine are integral to a wide array of pharmacologically active compounds.[1] The strategic placement of the bromine atom at the 3-position and a phenyl group at the 5-position makes this intermediate particularly valuable for creating compounds with potential applications in oncology, inflammation, and infectious diseases. The phenyl group can be further functionalized, or it can serve to modulate the electronic properties and steric hindrance of the molecule, influencing its binding affinity to biological targets.

Core Applications in Pharmaceutical Synthesis

The primary utility of this compound in pharmaceutical development lies in its role as a versatile scaffold in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[2]

Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, particularly for synthesizing biaryl and heteroaryl compounds, which are prominent scaffolds in many pharmaceutical agents.[3][4] In the context of this compound, the bromine atom at the 3-position can be readily coupled with a variety of boronic acids or esters to introduce new aryl or heteroaryl moieties. This is a crucial step in building the molecular complexity required for potent and selective drug candidates.

Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is an indispensable tool for the formation of C-N bonds, enabling the synthesis of arylamines.[2][5] Starting with this compound, the bromine atom can be replaced with a wide range of primary or secondary amines. This reaction is pivotal for accessing novel amine-containing molecules that are common in biologically active compounds.[6] The existing amino group on the pyridine ring requires careful optimization of reaction conditions to achieve high selectivity and yield.[5]

Experimental Protocols

While specific literature for this compound is not abundant, robust protocols can be adapted from closely related and structurally analogous substrates such as 2-Amino-5-bromo-4-methylpyridine and 5-bromo-2-methylpyridin-3-amine.[3][7] The following are detailed, generalized protocols for key transformations.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling reaction to synthesize 2-amino-3-aryl-5-phenylpyridine derivatives.

Materials and Reagents:

-

This compound

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous and degassed)

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Schlenk flask or sealed reaction tube

-

Magnetic stirrer and heating mantle/oil bath

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Subsequently, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water).

-

Reaction: Stir the reaction mixture vigorously at 85-95 °C.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[3]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic layer under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-amino-3-aryl-5-phenylpyridine product.

Quantitative Data (Based on Analogous Reactions):

The following table summarizes typical yields obtained from Suzuki-Miyaura coupling reactions of a closely related structural analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[7] This data provides an indication of the expected yields for the coupling of this compound under similar conditions.

| Entry | Arylboronic Acid | Expected Product from this compound | Reported Yield (%) with Analog[7] |

| 1 | Phenylboronic acid | 2-Amino-3,5-diphenylpyridine | 85 |

| 2 | 4-Methylphenylboronic acid | 2-Amino-5-phenyl-3-(p-tolyl)pyridine | 82 |

| 3 | 4-Methoxyphenylboronic acid | 2-Amino-3-(4-methoxyphenyl)-5-phenylpyridine | 88 |

| 4 | 4-Fluorophenylboronic acid | 2-Amino-3-(4-fluorophenyl)-5-phenylpyridine | 79 |

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination to synthesize N-substituted 2,3-diamino-5-phenylpyridine derivatives.

Materials and Reagents:

-

This compound

-

Primary or secondary amine

-

Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

Phosphine ligand (e.g., Xantphos, BINAP)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene or 1,4-dioxane

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk tube or sealed reaction vial

-

Magnetic stirrer and heating mantle/oil bath

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (1.4 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., Xantphos, 4-10 mol%).

-

Solvent Addition: Add anhydrous toluene or 1,4-dioxane via syringe.

-

Degassing: Subject the reaction mixture to three cycles of vacuum-backfilling with an inert gas to remove any dissolved oxygen.

-

Reaction: Seal the tube and heat the mixture with vigorous stirring to 100-110 °C.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[6]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the pure N-substituted 2,3-diamino-5-phenylpyridine.

Quantitative Data (Representative Parameters):

The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes key parameters often optimized for similar couplings of heteroaryl halides.[6]

| Parameter | Reagent/Condition | Rationale |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Commonly used and effective palladium sources. |

| Ligand | Xantphos, BINAP | Xantphos is often effective for heteroaryl halides. BINAP is a classic ligand for C-N coupling.[2] |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are required. NaOtBu is common, while carbonates offer milder conditions. |

| Solvent | Toluene, 1,4-Dioxane | Anhydrous, non-protic solvents are essential for the reaction. |

| Temperature | 80-120 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |

Visualizations

Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling

Caption: Workflow for Suzuki-Miyaura Coupling.

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Buchwald-Hartwig Amination Cycle.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex nitrogen-containing heterocyclic compounds. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, allows for the efficient construction of diverse molecular libraries for drug discovery programs. The protocols and data presented, adapted from closely related analogs, provide a solid foundation for researchers to utilize this building block in the development of novel pharmaceutical agents. Careful optimization of reaction conditions will be key to achieving high yields and purity for specific substrates.

References

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for 2-Amino-3-bromo-5-phenylpyridine in Agrochemical Synthesis

Introduction

2-Amino-3-bromo-5-phenylpyridine is a substituted pyridine derivative with a unique arrangement of functional groups that suggests its potential as a versatile intermediate in the synthesis of novel agrochemicals. While direct applications of this specific molecule in the agrochemical industry are not extensively documented in publicly available literature, its structural motifs—a phenylpyridine core, a reactive bromine atom, and an amino group—are present in a variety of biologically active compounds, including fungicides, herbicides, and insecticides.[1][2] The phenylpyridine scaffold is a recognized pharmacophore in crop protection, and the presence of a bromine atom at the 3-position and an amino group at the 2-position opens up numerous possibilities for synthetic elaboration.[3][4][5]

This document outlines potential applications and provides detailed, prospective experimental protocols for the use of this compound as a building block for the discovery of new agrochemicals. The methodologies are based on established chemical transformations of similar aminobromopyridine systems.[6][7]

Potential Agrochemical Applications

The strategic positioning of the phenyl, bromo, and amino groups on the pyridine ring allows for the synthesis of diverse molecular libraries for screening against various agricultural targets. The primary value of this compound lies in its utility in cross-coupling reactions to introduce further structural diversity.

Table 1: Potential Agrochemical Classes Derivable from this compound

| Agrochemical Class | Synthetic Strategy | Potential Target/Mode of Action |

| Fungicides | Suzuki or Stille coupling at the C-3 position to introduce (hetero)aryl groups. | Inhibition of succinate dehydrogenase (SDHI), respiration inhibitors. |

| Herbicides | Sonogashira coupling followed by cyclization or further functionalization. | Inhibition of acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO). |

| Insecticides | Buchwald-Hartwig amination at the C-3 position or derivatization of the C-2 amino group. | Modulation of nicotinic acetylcholine receptors (nAChR) or ryanodine receptors. |

Experimental Protocols

The following protocols are representative methods for the synthetic elaboration of this compound.

Protocol 1: Synthesis of 3-(Heteroaryl)-5-phenylpyridin-2-amine Derivatives via Suzuki-Miyaura Coupling (Potential Fungicides)

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a heteroaryl boronic acid. The resulting compounds, bearing a biaryl or heteroaryl-aryl linkage, are of interest as potential fungicides.

Materials:

-

This compound

-

(Hetero)aryl boronic acid (e.g., 3-thienylboronic acid, 4-pyridylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

To a dried Schlenk flask, add this compound (1.0 mmol), the (hetero)aryl boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.03 mmol), and triphenylphosphine (0.06 mmol).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-(heteroaryl)-5-phenylpyridin-2-amine derivative.

Table 2: Representative Yields for Suzuki-Miyaura Coupling of Aminobromopyridines (Analogous Systems)

| Bromopyridine Substrate | Coupling Partner | Catalyst System | Yield (%) | Reference |

| 2-Amino-3-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 85 | [7] |

| 2-Amino-3-bromo-5-methylpyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 92 | (Analogous reaction) |

Protocol 2: Synthesis of 2-Amino-3-alkynyl-5-phenylpyridine Derivatives via Sonogashira Coupling (Potential Herbicides/Insecticides)

This protocol details the synthesis of 2-amino-3-alkynyl-5-phenylpyridine derivatives through a palladium- and copper-catalyzed Sonogashira coupling. The resulting alkynylpyridines can serve as precursors for a variety of heterocyclic agrochemicals.[6]

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene, 1-hexyne)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

Procedure:

-

To a dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

-

Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol).

-

Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-